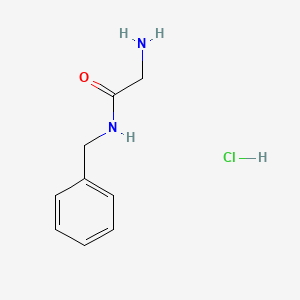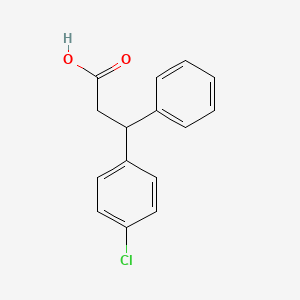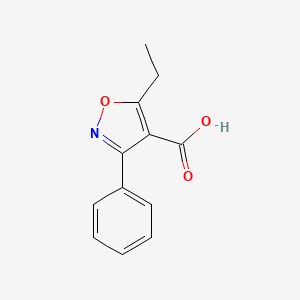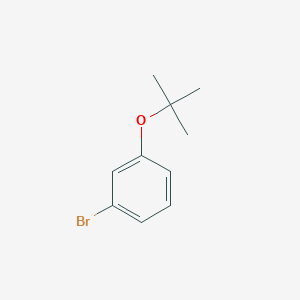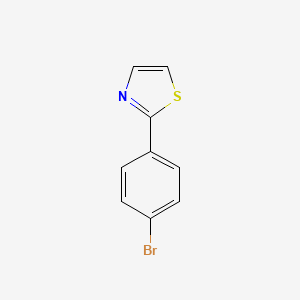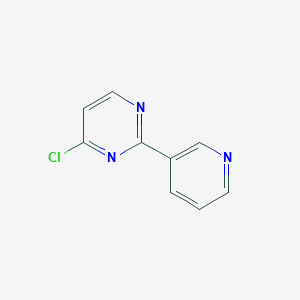
4-Chloro-2-(pyridin-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the fourth position and a pyridin-3-yl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(pyridin-3-yl)pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . This inhibition likely occurs through competitive binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus blocking the phosphorylation and activation of downstream proteins .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 normally phosphorylates target proteins to drive the cell cycle forward. This can result in the inhibition of tumor cell proliferation, making this compound a potential anticancer agent .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, likely due to cell cycle arrest at the G1/S transition . This can lead to apoptosis, or programmed cell death, in tumor cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other drugs could affect the metabolism of this compound, potentially leading to drug-drug interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pyridin-3-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with pyridin-3-ylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki Coupling: The compound can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.
Electrophilic Aromatic Substitution: The pyridin-3-yl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO) at temperatures ranging from 50°C to 100°C.
Suzuki Coupling: Palladium(0) catalysts, bases like potassium carbonate, and solvents such as DMF or toluene at temperatures around 100°C.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for halogenation in solvents like acetic acid or chloroform.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Suzuki Coupling: Biaryl compounds with extended conjugation.
Electrophilic Aromatic Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Chloro-2-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Medicine: It is a key building block in the development of pharmaceuticals, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is employed in the production of agrochemicals and materials science for the development of novel polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(pyridin-2-yl)pyrimidine
- 4-Chloro-2-(pyridin-4-yl)pyrimidine
- 4-Bromo-2-(pyridin-3-yl)pyrimidine
- 4-Chloro-2-(quinolin-3-yl)pyrimidine
Uniqueness
4-Chloro-2-(pyridin-3-yl)pyrimidine is unique due to the specific positioning of the pyridin-3-yl group, which influences its electronic properties and reactivity. This positioning allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development. Additionally, the presence of the chlorine atom at the fourth position enhances its reactivity in nucleophilic substitution reactions, providing a versatile platform for further functionalization.
Properties
IUPAC Name |
4-chloro-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTPNLHGLRPHBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544532 |
Source


|
| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97603-39-9 |
Source


|
| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
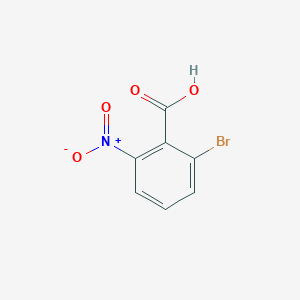
![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)
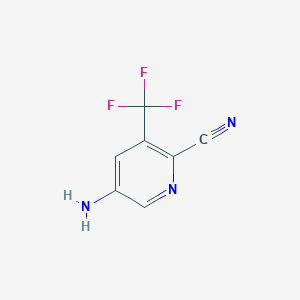
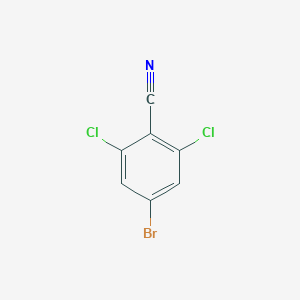


![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)
